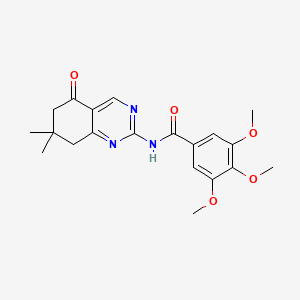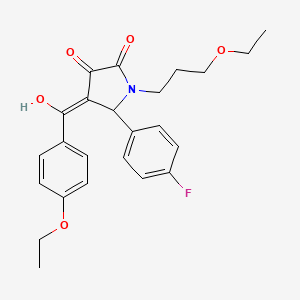![molecular formula C22H14F3N5O B14999891 N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14999891.png)
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with cyanophenyl, methylphenyl, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of Substituents: The cyanophenyl, methylphenyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Final Coupling Reaction: The final step involves coupling the substituted pyrazolo[1,5-a]pyrimidine with a carboxamide group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanophenyl group to an amine.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)-3-(trifluoromethyl)benzamide: This compound shares some structural similarities but lacks the pyrazolo[1,5-a]pyrimidine core.
N-(4-cyanophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: This compound is similar but does not have the trifluoromethyl group.
Uniqueness
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the combination of its functional groups and the pyrazolo[1,5-a]pyrimidine core
属性
分子式 |
C22H14F3N5O |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H14F3N5O/c1-13-2-6-15(7-3-13)18-10-19(22(23,24)25)30-20(29-18)17(12-27-30)21(31)28-16-8-4-14(11-26)5-9-16/h2-10,12H,1H3,(H,28,31) |
InChI 键 |
SBNNLYZDEKACNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,12-dimethyl-4-(3-methylphenyl)-5-(1-morpholin-4-yl-1-oxopropan-2-yl)sulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999808.png)
![3-(4-Chlorophenyl)-5-(3-pyridyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B14999815.png)
![3-(4-chlorophenyl)-8-(2,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14999817.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B14999829.png)
![3-Ethyl 1,2-dimethyl 3-[3-oxopiperazin-2-ylidene]prop-1-ene-1,2,3-tricarboxylate](/img/structure/B14999833.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999866.png)
![2-[5-(benzylamino)-1H-tetrazol-1-yl]ethanol](/img/structure/B14999871.png)
![11-Amino-4-(pyridin-4-yl)-2,3,5,7,11-pentaazatricyclo[7.4.0.0(2,6)]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B14999879.png)
![Methyl 4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}benzoate](/img/structure/B14999883.png)
![7-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B14999894.png)
![2-(4-bromophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B14999896.png)
![methyl 4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14999898.png)

